The synthesis of nandrolone cypionate involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
Nandrolone cypionate has a molecular formula of and a molar mass of approximately 330.47 g/mol. Its structure includes:
The structural formula can be represented as follows:
Nandrolone cypionate undergoes various chemical reactions typical of steroids:
These reactions are significant for understanding its metabolism and pharmacokinetics in the human body .
Nandrolone cypionate exerts its effects primarily through androgen receptor binding in muscle tissues. The mechanism includes:
Nandrolone cypionate has a half-life of approximately 6 to 12 days when administered intramuscularly, allowing for less frequent dosing compared to other formulations .
Nandrolone cypionate is utilized in various clinical settings:
In addition to medical uses, it is also misused in sports for performance enhancement due to its anabolic properties .
The synthesis of anabolic-androgenic steroids (AAS) originated in the 1930s with testosterone isolation. By the 1950s, efforts to decouple anabolic from androgenic effects led to the creation of 19-nortestosterone (nandrolone), a testosterone derivative lacking the C19 methyl group. This modification aimed to enhance tissue-building properties while minimizing virilizing effects [1] [4]. Nandrolone esters emerged in the late 1950s, with decanoate (as Deca-Durabolin®) and phenylpropionate (Durabolin®) becoming clinically dominant. Nandrolone cypionate—a less common ester—was developed during this period but remained overshadowed by decanoate due to pharmacokinetic and commercial factors [6] [8].
Key historical milestones include:
Table 1: Historical Milestones in Nandrolone Development
Year | Event | Significance |
---|---|---|
1950 | Nandrolone synthesis | First 19-nortestosterone derivative created |
1959 | Nandrolone decanoate commercialization | Primary ester for medical use established |
1990 | Anabolic Steroid Control Act | Nandrolone classified as Schedule III controlled drug |
Nandrolone cypionate belongs to Class II AAS, characterized by demethylation at carbon C-19 and esterification at C-17. This structural class includes:
The absence of the C19 methyl group fundamentally alters nandrolone’s biochemical behavior:
Table 2: Key Pharmacological Properties of Nandrolone vs. Testosterone
Parameter | Nandrolone | Testosterone | Biological Implication |
---|---|---|---|
Anabolic:Androgenic Ratio | ~11:1 | ~1:1 | Enhanced myotrophic selectivity |
5α-Reductase Metabolite | Dihydronandrolone | DHT | Reduced androgenic tissue activation |
Aromatization Potential | Minimal | High | Lower estrogenic side effects |
SHBG Binding Affinity | 1-16% | 19-82% | Higher free fraction available for activity |
Nandrolone cypionate and decanoate differ exclusively in their ester chain chemistry, which governs release kinetics and clinical utility:
Ester Chain Structure
Pharmacokinetic Profiles
Metabolic Stability
The longer decanoate ester delays hydrolysis by plasma esterases, resulting in more sustained release. Both esters undergo hepatic reduction to 19-norandrosterone and 19-noretiocholanolone before urinary excretion [4] [6].
Table 3: Comparative Pharmacokinetics of Nandrolone Esters
Parameter | Nandrolone Cypionate | Nandrolone Decanoate |
---|---|---|
Ester Chain Length | C8 | C10 |
Half-Life (Days) | 6-8 | 12-15 |
Time to Peak (Hours) | 24-48 | 72-96 |
Injection Frequency | Weekly | Every 2-4 weeks |
Dominant Metabolite | 19-Norandrosterone | 19-Norandrosterone |
Compound Nomenclature
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0